N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-5-7-17(28-2)16(10-13)22-19(27)12-29-20-24-23-18-8-6-15(25-26(18)20)14-4-3-9-21-11-14/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWSPIRSUBOLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a complex structure that includes a triazolo-pyridazine moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases and other enzymes relevant to cancer progression and infectious diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related triazolo-pyridazine derivatives. For instance, compounds designed with similar scaffolds have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may possess similar anti-tubercular properties.
Cytotoxicity Studies
In vitro cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Compounds structurally related to this compound have been tested against various cancer cell lines (e.g., A549 and MCF-7). For instance, one study reported that certain derivatives exhibited IC50 values as low as 1.06 μM against A549 cells . Such findings suggest that this compound could be developed further for anticancer therapies.
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Cytotoxicity | A549 (Lung cancer) | 1.06 | |
| Cytotoxicity | MCF-7 (Breast cancer) | 1.23 | |
| Cytotoxicity | HeLa (Cervical cancer) | 2.73 |
Case Studies and Research Findings
Several research studies have documented the synthesis and evaluation of triazolo-pyridazine derivatives:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their inhibitory activities against c-Met kinase and various cancer cell lines. The most promising compounds exhibited potent cytotoxicity and low toxicity against normal cells .
- Structure Activity Relationship (SAR) : The structure activity relationship studies indicate that modifications in the triazolo-pyridazine structure significantly influence biological activity. This highlights the importance of structural optimization for enhancing efficacy .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound’s triazolo[4,3-b]pyridazine core distinguishes it from analogs with simpler triazole or pyridazine systems. Key comparisons include:
Key Observations :
Substituent Effects on Bioactivity
- Aryl Group Variations : The 2-methoxy-5-methylphenyl group in the target compound contrasts with the 5-acetamido-2-methoxyphenyl () and 3-chloro-4-fluorophenyl () groups. Methoxy and methyl substituents may enhance lipophilicity and metabolic stability compared to electronegative halogens .
- Sulfanyl Linker : The sulfanyl bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility or redox activity .
Pharmacological Implications
The pyridazine core may confer improved pharmacokinetics (e.g., solubility, half-life) over furan-containing triazoles . Conversely, halogenated analogs () might exhibit higher potency but poorer safety profiles due to reactive metabolites.
Preparation Methods
Cyclocondensation of Pyridazine Derivatives
The triazolo-pyridazine scaffold is typically synthesized via cyclocondensation between 3-aminopyridazine and nitriles or azides. For example, reacting 3-amino-6-(pyridin-3-yl)pyridazine with thiocyanate derivatives under acidic conditions yields Intermediate A.
Reaction Conditions :
- Reagents : 3-Amino-6-(pyridin-3-yl)pyridazine, ammonium thiocyanate
- Solvent : Acetic acid
- Temperature : Reflux (110–120°C)
- Time : 6–8 hours
- Yield : 65–72%
Mechanism :
The reaction proceeds via nucleophilic attack of the pyridazine amine on the thiocyanate carbon, followed by cyclization and elimination of ammonia.
Alternative Routes Using Hydrazine
Hydrazine-mediated cyclization offers another pathway. Treatment of 6-(pyridin-3-yl)pyridazine-3-carbonitrile with hydrazine hydrate forms the triazole ring, though this method requires stringent temperature control to avoid side products.
Synthesis of the Acetamide Side Chain
Amidation of Chloroacetyl Chloride
Intermediate B is prepared via amidation of 2-methoxy-5-methylaniline with chloroacetyl chloride. This method, adapted from analogous syntheses, involves:
Reaction Conditions :
- Reagents : Chloroacetyl chloride, 2-methoxy-5-methylaniline
- Base : Triethylamine (3 equivalents)
- Solvent : Dichloromethane
- Temperature : Room temperature (20–25°C)
- Time : 5 minutes (activation) + 12 hours (reaction)
- Yield : 81%
Procedure :
- Dissolve 2-methoxy-5-methylaniline in dichloromethane.
- Add triethylamine to deprotonate the amine.
- Slowly introduce chloroacetyl chloride.
- Stir overnight, extract, and purify via flash chromatography.
Characterization Data :
- ¹H NMR (CDCl₃) : δ 8.93 (s, 1H, NH), 7.06 (dd, J = 8.7, 2.5 Hz, 1H), 4.20 (s, 2H, CH₂Cl).
- ¹³C NMR : δ 163.71 (C=O), 56.17 (OCH₃), 43.05 (CH₂Cl).
Optimization Strategies and Comparative Data
Solvent and Base Screening
Table 1 compares yields for the sulfanyl bridge formation under varying conditions:
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 65 |
| 2 | Acetonitrile | Et₃N | 60 | 58 |
| 3 | THF | DBU | 70 | 52 |
DMF with K₂CO₃ at 80°C provided optimal yields due to enhanced solubility and base strength.
Catalytic Approaches
Recent studies explore palladium-catalyzed couplings for sulfanyl insertion, though these methods remain experimental for this compound.
Purification Challenges and Solutions
Chromatographic Techniques
Analytical Validation
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient).
- Mass Spectrometry : [M+H]⁺ = 430.4 m/z, consistent with the molecular formula C₁₉H₁₃F₃N₆OS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
